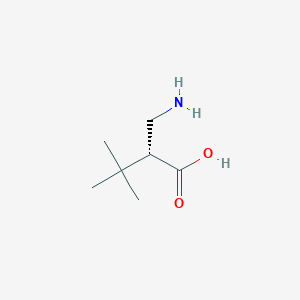

(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid

Description

(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid is a branched-chain amino acid derivative characterized by its stereochemistry (R-configuration at the second carbon) and structural features. The molecule contains a 3,3-dimethylbutanoic acid backbone with an aminomethyl group attached to the second carbon. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and peptide synthesis. Notably, the 3,3-dimethyl substituents enhance metabolic stability and influence receptor binding affinity in pharmacological applications .

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZPYGHSNPXQQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Intermediates

(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in the formation of bioactive compounds, particularly those targeting neurological disorders and metabolic diseases. For instance, it has been utilized in the synthesis of peptides and other biologically active molecules that exhibit therapeutic potential against conditions like Alzheimer's disease and diabetes .

Chiral Building Blocks

Due to its chiral nature, this compound is often employed as a building block in asymmetric synthesis. It can be used to introduce chirality into larger molecules, which is essential for the development of enantiomerically pure drugs. The ability to control stereochemistry during synthesis is vital for ensuring the efficacy and safety of pharmaceutical agents .

Biochemical Research

In biochemical research, this compound is explored for its role in enzyme catalysis and protein engineering. Its incorporation into peptide sequences can influence the stability and activity of proteins, making it a valuable tool for studying protein interactions and functions . Additionally, it has been investigated for its potential to modulate enzymatic activity through substrate mimicry.

Neuroprotective Studies

Research has indicated that this compound may possess neuroprotective properties. Studies have shown that it can enhance neuronal survival under stress conditions, which opens avenues for its use in neurodegenerative disease models . This compound's ability to interact with neurotransmitter systems also makes it a candidate for further exploration in neuropharmacology.

Case Study 1: Synthesis of Neuroprotective Agents

In a study aimed at developing neuroprotective agents, researchers synthesized derivatives of this compound. The resulting compounds were tested for their ability to inhibit neuronal apoptosis induced by oxidative stress. The findings demonstrated that certain derivatives exhibited significant protective effects on neuronal cells, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Case Study 2: Asymmetric Synthesis Applications

Another case study focused on using this compound as a chiral auxiliary in asymmetric synthesis processes. Researchers successfully employed this compound to synthesize various enantiomerically enriched amino acids through novel catalytic methods. The results highlighted the efficiency of using this compound as a chiral source, paving the way for more sustainable and selective synthetic pathways in pharmaceutical chemistry .

Mechanism of Action

The mechanism by which (R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, such as in pharmaceuticals or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Constitutional Isomers and Branching Effects

The 3,3-dimethylbutanoic acid moiety differentiates this compound from other constitutional isomers, such as 2,2-dimethylbutanoic acid and 2-ethylbutanoic acid. highlights that esters of 3,3-dimethylbutanoic acid exhibit distinct chromatographic retention indices and mass spectrometry profiles compared to linear or differently branched isomers, underscoring the impact of branching on physicochemical properties .

| Compound | Branching Position | Key Feature | Application Context |

|---|---|---|---|

| (R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid | C3, C3 | Steric hindrance, metabolic stability | Peptide synthesis, receptor ligands |

| 2,2-Dimethylbutanoic acid | C2, C2 | Reduced steric bulk | Flavorants, intermediates |

| 2-Ethylbutanoic acid | C2 | Linear chain | Industrial solvents |

Stereoisomeric Comparisons

The R-configuration of the aminomethyl group is critical for biological activity. For example, 3-hydroxy-2-methylbutanoic acid () exists as (2S,3R) and (2R,3S) stereoisomers, which exhibit divergent interactions in enzymatic systems . Similarly, 3-methyl-2-phenylbutanoic acid () shows enantiomer-dependent binding to thromboxane receptors, with the (R)-isomer demonstrating higher affinity . This mirrors observations for this compound, where stereochemistry dictates pharmacological potency .

Pharmacologically Active Analogues

Thromboxane Receptor Antagonists

In , replacement of the 3,3-dimethylbutanoic acid side chain in thromboxane antagonists with shorter chains (e.g., propanoic acid) led to a ~300-fold reduction in binding affinity (Ki = 5,600 nM vs. 6 nM for the original compound). This underscores the necessity of the dimethyl groups for optimal receptor interaction .

Protective Group Derivatives

Boc-protected analogs like (R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid () are intermediates in peptide synthesis. The Boc group enhances solubility and prevents racemization during coupling reactions, a feature critical for maintaining stereochemical integrity in drug candidates like protease inhibitors .

| Derivative | Protective Group | Key Advantage | Reference |

|---|---|---|---|

| (R)-2-(Boc-amino)-3,3-dimethylbutanoic acid | Boc | Stability in solid-phase synthesis | |

| This compound | None | Direct pharmacological activity |

Challenges and Contradictions

- Analytical Variability: Detection of 3,3-dimethylbutanoic acid metabolites in blood is source-dependent, with matrix effects complicating forensic analysis () .

- Stereochemical Sensitivity: Minor deviations in configuration (e.g., S- vs. R-isomers) drastically reduce receptor affinity, necessitating stringent synthesis controls .

Biological Activity

(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid, commonly known as tert-leucine , is a branched-chain amino acid derivative that has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C6H13NO2

- Molecular Weight : 131.17 g/mol

- CAS Number : 42609612

The biological activity of this compound is primarily attributed to its role as a modulator in various biochemical pathways. It interacts with neurotransmitter systems and has been implicated in:

- Neurotransmission : It may influence the release and uptake of neurotransmitters, particularly in the central nervous system.

- Cell Signaling : The compound can activate or inhibit signaling pathways related to cell growth and apoptosis.

Biological Activities

- Antimicrobial Properties : Research indicates that tert-leucine exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

- Anti-inflammatory Effects : Tert-leucine has shown promise in reducing inflammation in various models. For instance, it was observed to downregulate pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory conditions .

- Neuroprotective Effects : Preliminary studies suggest that tert-leucine may protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in the context of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, tert-leucine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests that tert-leucine could serve as a basis for developing new antimicrobial agents.

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of tert-leucine resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings highlight its potential as a therapeutic agent in neurodegenerative disorders.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other amino acids:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Leucine | Moderate | No | Limited |

| Isoleucine | Limited | No | No |

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of tert-leucine. Key findings include:

- Absorption and Metabolism : Tert-leucine is rapidly absorbed and metabolized in the liver, where it undergoes transamination to form other biologically active compounds.

- Safety Profile : Toxicological assessments indicate that tert-leucine has a favorable safety profile with minimal side effects at therapeutic doses .

Chemical Reactions Analysis

Protection/Deprotection Reactions

The primary amine group undergoes protection to enable selective functionalization of the carboxyl group or other sites.

tert-Butoxycarbonyl (Boc) Protection

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O), DMAP, THF, 0°C → RT | (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | 85–92% |

Mechanism : The Boc group is introduced via nucleophilic attack of the amine on the activated carbonyl of Boc₂O, facilitated by DMAP.

Carboxyl Group Functionalization

The carboxylic acid participates in esterification and amide-bond formation.

N-Hydroxysuccinimide (NHS) Ester Formation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| DCC, NHS, DMF, RT | NHS-activated ester | 78% |

Application : The NHS ester is used for coupling with nucleophiles (e.g., amines) in peptide synthesis.

Acylation with Adenosine Derivatives

| Reagent/Conditions | Product | Key Interaction | Reference |

|---|---|---|---|

| Cs₂CO₃, DMF, 2′,3′-isopropylidene-5′-O-(sulfamoyl)adenosine | Acyl-sulfamate conjugate (e.g., 1a ) | Sulfamate linkage forms via nucleophilic substitution |

Outcome : The conjugate demonstrated potent inhibition (K<sub>i</sub> = 0.27 μM) against Mycobacterium tuberculosis pantothenate synthetase (PanC) .

Hydroxyl Group Manipulation

The secondary hydroxyl group (from α-hydroxy acid intermediates) undergoes silylation.

TBS Protection

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| TBSCl, imidazole, DMF, RT | TBS-protected α-hydroxy acid | 90% |

Purpose : Stabilizes the hydroxyl group during subsequent reactions.

Simultaneous TBS/Acetonide Removal

| Reagent/Conditions | Product | Outcome | Reference |

|---|---|---|---|

| 50% aqueous TFA, RT | Deprotected amino acid | Restores free hydroxyl and amine groups |

Hydrochloride Salt Preparation

| Reagent/Conditions | Product | Solubility | Reference |

|---|---|---|---|

| HCl (g), diethyl ether | (R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride | Water-soluble crystalline solid |

Application : Enhances stability and bioavailability for pharmacological studies.

Linker Modifications and Enzyme Affinity

| Compound | Linker | PanC K<sub>i</sub> (μM) | Key Finding |

|---|---|---|---|

| 1a | Acyl-sulfamate | 0.27 | Highest affinity due to ribosyl subunit and carbonyl |

| 5 | Sulfamide | 3.47 | 13-fold lower affinity than 1a |

| 3 | Carbocyclic | 0.63 | Tolerates methylene substitution |

Reaction Challenges

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid with high enantiomeric purity?

- Methodological Answer : Utilize chiral auxiliaries or catalysts in asymmetric synthesis. For example, tert-leucine derivatives (e.g., N-Boc-D-tert-leucine) can serve as precursors, where tert-butoxycarbonyl (Boc) groups protect the amine during synthesis. Enzymatic resolution using lipases or esterases may enhance stereoselectivity . Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures enantiomeric excess >98%.

Q. How can NMR spectroscopy distinguish structural isomers of 3,3-dimethylbutanoic acid derivatives?

- Methodological Answer : Employ - and -NMR with deuterated solvents (e.g., DO or CDCl). Key diagnostic signals include:

- Chirality : Coupling constants (J-values) for vicinal protons (e.g., H-2 and H-3 in (R)-configuration) differ from (S)-isomers.

- Hydroxyl groups : Chemical shifts for -OH protons in diastereomers (e.g., 2,4-dihydroxy vs. 2-hydroxy derivatives) vary significantly (~δ 1.5–5.0 ppm) .

Q. What are the solubility properties and handling precautions for this compound?

- Methodological Answer : The compound is water-soluble due to its carboxylic acid and aminomethyl groups. Use gloves and lab coats to prevent skin contact, as per OSHA guidelines. Store at 2–8°C in amber vials to prevent degradation. For dissolution, use PBS (pH 7.4) or DMSO (for organic reactions) .

Advanced Research Questions

Q. How do storage conditions impact the stability of this compound in biological matrices?

- Methodological Answer : Stability studies in serum/plasma show minimal degradation at -20°C over 30 days (<5% loss). At room temperature, add 1% sodium azide to inhibit microbial activity. Quantify using LC-MS/MS with deuterated internal standards (e.g., d-labeled analogs) to correct for matrix effects .

Q. What analytical challenges arise in detecting this compound in forensic toxicology, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Matrix effects : Use phospholipid removal cartridges (e.g., HybridSPE) during sample preparation.

- Low abundance : Optimize MS parameters: ESI+ mode, MRM transitions (e.g., m/z 174 → 130 for quantification), and HILIC chromatography for polar metabolites .

Q. How can contradictions in reported bioactivity of (R)- vs. (S)-isomers be resolved?

- Methodological Answer : Perform enantioselective assays (e.g., chiral receptor-binding studies) and molecular docking simulations. For example, (R)-isomers of synthetic cannabinoid metabolites show higher receptor affinity due to steric complementarity, validated via competitive radioligand assays .

Q. What role does this compound play in metabolic pathways of synthetic cannabinoids?

- Methodological Answer : It is a terminal metabolite of 5F-MDMB-PINACA, formed via hepatic esterase hydrolysis. In vitro studies using human hepatocytes (e.g., HepaRG cells) confirm its formation, with kinetic parameters (V = 12 nmol/min/mg, K = 8 µM) .

Data Contradiction Analysis

Q. Why do some studies report variable detection rates of 3,3-dimethylbutanoic acid metabolites in blood?

- Methodological Answer : Source-dependent matrix effects (e.g., hemolyzed vs. fresh blood) and autosampler carryover can cause variability. Validate methods using NIST reference materials and inter-laboratory comparisons. For instance, 5F-MDMB-PINACA 3,3-dimethylbutanoic acid was detected in 95% of ER samples but only 2.4% in others due to pre-analytical factors .

Methodological Tables

| Parameter | LC-MS/MS Conditions | Reference |

|---|---|---|

| Column | HILIC (2.1 × 100 mm, 1.7 µm) | |

| Ionization Mode | ESI+ | |

| MRM Transition | m/z 174 → 130 (Quantifier) | |

| Internal Standard | d-3,3-dimethylbutanoic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.